

Physical and chemical properties of 2-Bromo-2'-nitroacetophenone

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Compound of Interest

Compound Name: 2-Bromo-2'-nitroacetophenone

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An In-depth Technical Guide to **2-Bromo-2'-nitroacetophenone**: Properties, Synthesis, and Applications

Abstract

2-Bromo-2'-nitroacetophenone is a highly functionalized aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Characterized by the presence of an α -bromo ketone moiety and a nitro-substituted phenyl ring, this compound exhibits a unique reactivity profile that makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly heterocyclic systems. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, purification, chemical reactivity, and safety considerations for **2-bromo-2'-nitroacetophenone**. Detailed, field-proven protocols for its synthesis and purification are provided, alongside an analysis of its core reactivity. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals leveraging this versatile reagent in their work.

Introduction and Nomenclature

2-Bromo-2'-nitroacetophenone, also known by its IUPAC name 2-bromo-1-(2-nitrophenyl)ethanone, is a bifunctional organic compound of significant interest in medicinal and materials chemistry.^{[1][2]} Its structure incorporates three key features: an aromatic nitro group, a ketone carbonyl, and an α -bromine atom. This combination renders the molecule a potent electrophile, particularly at the benzylic carbon bearing the bromine, which is activated

by the adjacent carbonyl group.[3] This inherent reactivity is the cornerstone of its utility as a building block for constructing more complex molecular architectures.[1][4]

- IUPAC Name: 2-bromo-1-(2-nitrophenyl)ethanone[5]
- Synonyms: 2'-Nitrophenacyl bromide[6]
- CAS Number: 6851-99-6[6]
- Molecular Formula: C₈H₆BrNO₃[5]
- Molecular Weight: 244.04 g/mol [6]
- Chemical Structure:

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **2-Bromo-2'-nitroacetophenone** are summarized below. It is essential for researchers to note that while properties like melting point are experimentally determined, others such as boiling point and density are often computationally predicted and should be treated as estimates.

Physical Properties

Property	Value	Source(s)
Appearance	White to pale yellow crystalline powder	[1][2]
Melting Point	55-57 °C (lit.)	[1][2][6]
Boiling Point	335.7 ± 17.0 °C (Predicted)	[1][2]
Density	1.671 ± 0.06 g/cm ³ (Predicted)	[1][2]
Solubility	Soluble in Chloroform, Methanol	[1][2]

Spectroscopic Data

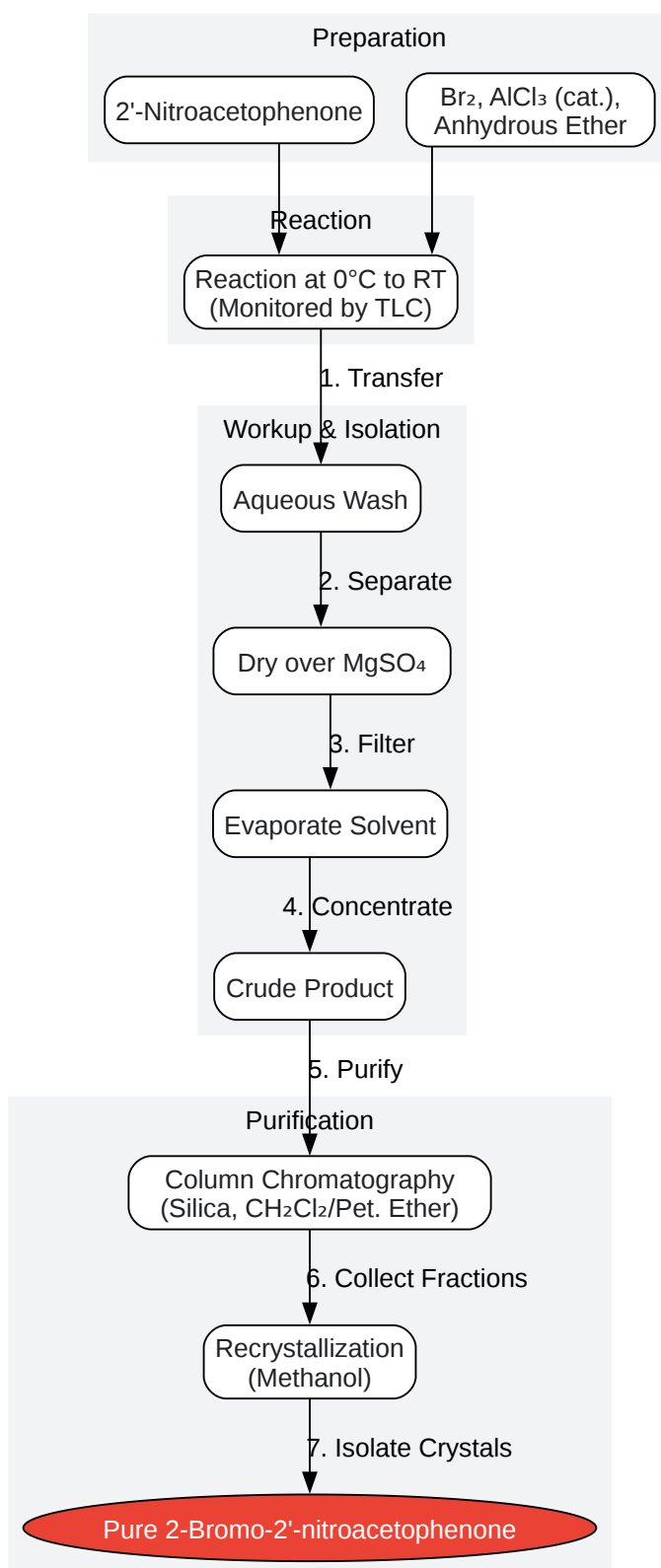
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of **2-Bromo-2'-nitroacetophenone**. Below are the key experimental and expected spectroscopic features.

Technique	Data	Source(s)
¹ H NMR	(400 MHz, CDCl ₃) δ (ppm): 8.21 (dd, J=8.1, 1.2 Hz, 1H, Ar-H), 7.79 (td, J=7.5, 1.3 Hz, 1H, Ar-H), 7.68 (ddd, J=8.1, 7.5, 1.6 Hz, 1H, Ar-H), 7.50 (dd, J=7.5, 1.6 Hz, 1H, Ar-H), 4.30 (s, 2H, -COCH ₂ Br)	[4]
¹³ C NMR	Experimental data for the 2'-nitro isomer is not readily available. Based on general principles, expected shifts are: ~189-194 ppm (C=O), ~124-150 ppm (Ar-C), ~30-35 ppm (-CH ₂ Br)	[7]
IR Spectroscopy	Expected characteristic peaks: ~1700 cm ⁻¹ (C=O stretch), ~1520 & 1340 cm ⁻¹ (Ar-NO ₂ asymmetric & symmetric stretches), ~600-700 cm ⁻¹ (C-Br stretch)	
UV-Vis	λ _{max} : 262 nm (in Ethanol)	[1][2]

Synthesis and Purification

The most common and reliable method for preparing **2-Bromo-2'-nitroacetophenone** is through the direct α-bromination of its precursor, 2'-nitroacetophenone. The presence of an acid catalyst facilitates the formation of an enol intermediate, which then acts as the nucleophile in the reaction with elemental bromine.[8]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of **2-Bromo-2'-nitroacetophenone**.

Detailed Synthesis Protocol

This protocol is adapted from a reported literature procedure.^[4]

Materials:

- 2'-Nitroacetophenone (20 g, 121 mmol)
- Anhydrous Aluminum Trichloride (AlCl_3) (500 mg, 3.75 mmol)
- Bromine (Br_2) (6.2 mL, 121 mmol)
- Anhydrous Diethyl Ether (600 mL)
- Dichloromethane (CH_2Cl_2)
- Petroleum Ether
- Methanol (for recrystallization)
- Magnesium Sulfate (MgSO_4)
- Argon or Nitrogen gas supply

Procedure:

- **Reaction Setup:** To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add 2'-nitroacetophenone (20 g) and anhydrous aluminum trichloride (500 mg).
- **Dissolution:** Add anhydrous diethyl ether (600 mL) to the flask and stir the mixture until all solids are dissolved.
- **Bromination:** Cool the reaction mixture to 0 °C using an ice bath. Under a steady stream of argon, add bromine (6.2 mL) dropwise via the dropping funnel over a period of 1 hour.
Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent over-bromination.

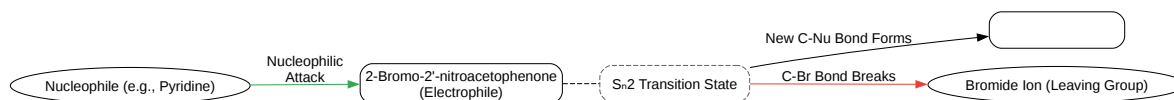
- **Reaction Progression:** After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 3 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
 - **Workup:** Transfer the reaction mixture to a separatory funnel and wash the organic layer with water (3 x 200 mL).
 - **Isolation of Crude Product:** Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as a yellow solid.
 - **Purification (Column Chromatography):** Purify the crude residue by column chromatography on silica gel using a solvent system of 70:30 dichloromethane/petroleum ether.
 - **Purification (Recrystallization):** Combine the fractions containing the pure product and evaporate the solvent. Recrystallize the resulting solid from methanol to afford pure 2-bromo-1-(2-nitrophenyl)ethanone as colorless micro-needles (Yield: 26.1 g, 88%).^[4]
- Trustworthiness Check: The purity of the final product should be confirmed by melting point analysis and ¹H NMR spectroscopy, comparing the data to established values.

Chemical Reactivity and Applications

The synthetic utility of **2-Bromo-2'-nitroacetophenone** stems from the high reactivity of the α -bromo ketone functional group. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself, making it an excellent substrate for nucleophilic substitution (S_N2) reactions.^[3]

Core Reactivity: Nucleophilic Substitution

This compound readily reacts with a wide variety of nucleophiles, including amines, pyridines, thiols, and carboxylates, to displace the bromide ion. This reactivity is the foundation for its use in building complex heterocyclic structures.



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Caption: Generalized S_N2 reaction mechanism of **2-Bromo-2'-nitroacetophenone**.

Applications in Synthesis

- **Heterocycle Synthesis:** It is a key starting material for synthesizing fused heterocyclic systems. For instance, it is used in the novel synthesis of 5-pyridylindolizine derivatives, which are scaffolds of interest in pharmaceutical research.^{[1][2]}
- **Analytical Derivatization:** As an electroactive derivative-forming reagent, it has been used as a pre-column reagent for preparing prostaglandin derivatives, enhancing their detectability in analytical assays.^[6]
- **Pharmaceutical and Agrochemical Intermediates:** Its versatile reactivity makes it a valuable intermediate in the production of various pharmaceuticals and agrochemicals.^[1]

Safety, Handling, and Storage

2-Bromo-2'-nitroacetophenone is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

- **Hazard Identification:**
 - **GHS Classification:** Causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1).^{[5][6]}
 - **Signal Word:** Danger^[6]

- Personal Protective Equipment (PPE):
 - Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[\[9\]](#)
- Handling:
 - Avoid creating dust.[\[9\]](#)
 - Do not breathe dust, fumes, or vapors.[\[9\]](#)
 - Wash hands thoroughly after handling.[\[9\]](#)
- Storage:
 - Store in a cool, dark place.[\[1\]](#)[\[2\]](#)
 - Keep the container tightly sealed in a dry, well-ventilated area.[\[1\]](#)[\[2\]](#)
 - Recommended storage temperature: 0-8 °C.[\[1\]](#)

Conclusion

2-Bromo-2'-nitroacetophenone is a powerful and versatile synthetic intermediate whose value is defined by its predictable and potent electrophilicity. A thorough understanding of its properties, a reliable synthetic protocol, and stringent adherence to safety measures are essential for its effective and safe utilization. This guide provides the foundational knowledge required for researchers to confidently incorporate this reagent into their synthetic strategies, paving the way for the development of novel compounds in drug discovery and materials science.

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